molecular formula C11H9N3O B12586303 3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one CAS No. 651043-32-2

3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one

Cat. No.: B12586303
CAS No.: 651043-32-2
M. Wt: 199.21 g/mol
InChI Key: RWRHRVURZNNWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one is a heterocyclic compound that belongs to the class of diazepinoindoles. This compound is characterized by a fused ring system that includes both diazepine and indole moieties. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3-(N-aryl-N-chloroacetyl)amino-2-formylindoles with substituted anilines . This reaction typically proceeds under mild conditions and results in the formation of 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides, which can be further reduced to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, hexahydro derivatives, and substituted diazepinoindoles .

Mechanism of Action

The mechanism of action of 3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of HCV NS5B polymerase, the compound binds to the active site of the enzyme, preventing the replication of the virus . The exact molecular targets and pathways involved in its other biological activities are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one is unique due to its specific ring structure and the presence of both diazepine and indole moieties.

Properties

CAS No.

651043-32-2

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

4,10-dihydro-3H-[1,4]diazepino[5,6-b]indol-5-one

InChI

InChI=1S/C11H9N3O/c15-11-9-7-3-1-2-4-8(7)14-10(9)12-5-6-13-11/h1-5,14H,6H2,(H,13,15)

InChI Key

RWRHRVURZNNWTG-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C(C3=CC=CC=C3N2)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.